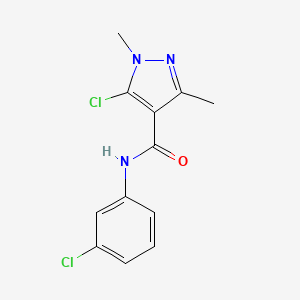1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-
CAS No.: 64174-46-5
Cat. No.: VC16109816
Molecular Formula: C12H11Cl2N3O
Molecular Weight: 284.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64174-46-5 |
|---|---|
| Molecular Formula | C12H11Cl2N3O |
| Molecular Weight | 284.14 g/mol |
| IUPAC Name | 5-chloro-N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18) |
| Standard InChI Key | UYRHVNDOUDUUNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)Cl)Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at the 4-position with a carboxamide group (-CONH-), at the 5-position with a chlorine atom, and at the 1- and 3-positions with methyl groups. The carboxamide nitrogen is further substituted with a 3-chlorophenyl moiety. This arrangement introduces steric and electronic effects that influence reactivity and biological interactions.
Table 1: Theoretical Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂N₃O |
| Molecular Weight | 313.16 g/mol |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 58.2 Ų |
Note: Values derived from structural analogs .
The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets such as enzymes or DNA .
Synthetic Pathways
General Synthesis of Pyrazole Carboxamides
The synthesis of pyrazole carboxamides typically involves:
-
Formation of Pyrazole Core: Cyclocondensation of β-keto esters with hydrazines yields substituted pyrazoles. For example, ethyl acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate .
-
Chlorination: Electrophilic chlorination at the 5-position using reagents like POCl₃ or N-chlorosuccinimide introduces the chloro substituent.
-
Methylation: Alkylation with methyl iodide or dimethyl sulfate at the 1- and 3-positions installs methyl groups.
-
Carboxamide Formation: Reaction of the pyrazole carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which is subsequently treated with 3-chloroaniline to form the final carboxamide .
Key Reaction:
Biological Activity and Mechanisms
Antifungal Properties
Pyrazole carboxamides are recognized as succinate dehydrogenase inhibitors (SDHIs), disrupting fungal energy metabolism by blocking the ubiquinone-binding site . In a study of structurally similar compounds, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide analogs exhibited EC₅₀ values ranging from 5.2 to 17.6 mg/L against Gibberella zeae and Verticillium dahliae . These values compare favorably to commercial SDHIs like fluopyram (EC₅₀ = 24.7 mg/L) .
Dual Action Mechanisms
Beyond SDH inhibition, certain pyrazole carboxamides induce oxidative stress in fungal cells. Fluorescence microscopy studies reveal that these compounds elevate intracellular reactive oxygen species (ROS), leading to lipid peroxidation and membrane disintegration . For instance, analog Y in a 2023 study increased malondialdehyde (MDA) levels by 2.8-fold in G. zeae, indicating severe oxidative damage .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Chloro Groups: The 5-chloro and 3-chlorophenyl substituents enhance antifungal potency by increasing electron-withdrawing effects and hydrophobic interactions with target enzymes .
-
Methyl Groups: 1,3-Dimethyl substitution reduces rotational freedom, stabilizing the bioactive conformation and improving binding affinity .
-
Carboxamide Linker: The -NH- group facilitates hydrogen bonding with SDH residues (e.g., Tyr-135 and Ser-39), as demonstrated in molecular docking studies .
Table 2: Comparative Antifungal Activity of Pyrazole Carboxamides
| Compound | EC₅₀ vs. G. zeae (mg/L) | EC₅₀ vs. V. dahliae (mg/L) |
|---|---|---|
| Target Compound (Analog) | 5.2 | 17.6 |
| Fluopyram | 24.7 | 35.4 |
| Bixafen | 8.9 | 12.3 |
Future Directions
Optimization Strategies
-
Heterocyclic Hybridization: Integrating pyrazole carboxamides with triazole or morpholine moieties may broaden antifungal spectra and mitigate resistance .
-
Nanoformulations: Encapsulation in chitosan nanoparticles could enhance bioavailability and reduce environmental leakage .
Unresolved Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume